
(E)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoic acid is a complex organic compound that features a quinoline moiety, a vinyl group, and a benzoic acid derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoic acid typically involves multi-step organic reactions. One common approach is to start with 7-chloroquinoline, which undergoes a Heck reaction with a suitable vinyl halide to introduce the vinyl group. This intermediate is then subjected to a Friedel-Crafts acylation to attach the benzoic acid moiety. The final step involves the oxidation of the intermediate to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Heck reaction and Friedel-Crafts acylation, as well as the use of efficient catalysts and reagents to streamline the process.
化学反応の分析
Types of Reactions
(E)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The vinyl group can be reduced to an alkane.
Substitution: The chloro group on the quinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Conversion of the vinyl group to an ethyl group.
Substitution: Formation of quinoline derivatives with various substituents.
科学的研究の応用
(E)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe due to its quinoline moiety.
Medicine: Investigated for its potential as an anti-malarial agent due to the presence of the quinoline ring, which is a common feature in many anti-malarial drugs.
Industry: Potential use in the development of new materials with unique optical properties.
作用機序
The mechanism of action of (E)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoic acid is not fully understood, but it is believed to interact with various molecular targets. The quinoline moiety may intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit enzymes involved in metabolic pathways, leading to cell death.
類似化合物との比較
Similar Compounds
Chloroquine: A well-known anti-malarial drug with a similar quinoline structure.
Quinacrine: Another anti-malarial drug with a related structure.
Atovaquone: A compound with a similar mechanism of action but different structural features.
Uniqueness
(E)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoic acid is unique due to the combination of its quinoline moiety with a vinyl group and a benzoic acid derivative. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
分子式 |
C27H20ClNO3 |
|---|---|
分子量 |
441.9 g/mol |
IUPAC名 |
2-[3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-oxopropyl]benzoic acid |
InChI |
InChI=1S/C27H20ClNO3/c28-22-12-9-20-10-14-23(29-25(20)17-22)13-8-18-4-3-6-21(16-18)26(30)15-11-19-5-1-2-7-24(19)27(31)32/h1-10,12-14,16-17H,11,15H2,(H,31,32)/b13-8+ |
InChIキー |
QQQMWSCJIPSTEP-MDWZMJQESA-N |
異性体SMILES |
C1=CC=C(C(=C1)CCC(=O)C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)C(=O)O |
正規SMILES |
C1=CC=C(C(=C1)CCC(=O)C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


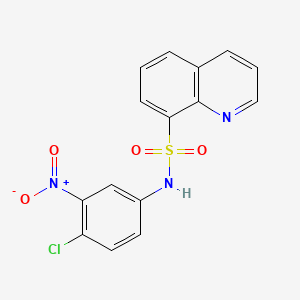

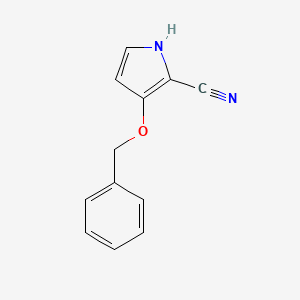
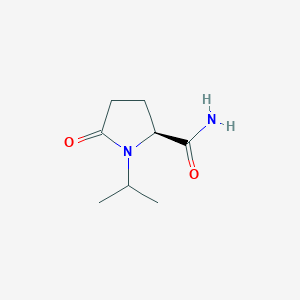
![4-Quinolinamine, 2-(4-fluorophenyl)-N-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B12886335.png)
![2,6-Dimethoxy-N-[3-(1-methylcyclohexyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12886337.png)



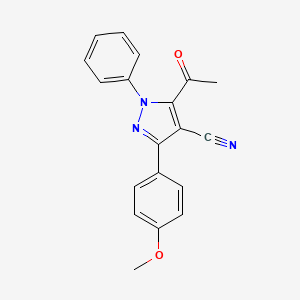
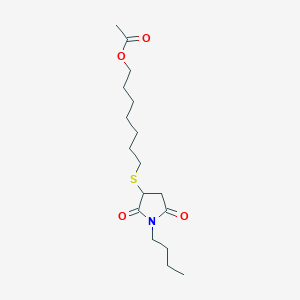
![2-(Difluoromethoxy)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12886373.png)

![2-{[(5-Methoxyfuran-2-yl)methyl]sulfanyl}ethan-1-ol](/img/structure/B12886381.png)
